Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(4-fluorophenyl)-N-hydroxy-, P-oxide
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Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(4-fluorophenyl)-N-hydroxy-, P-oxide is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of multiple functional groups, including chloroethyl, oxazaphosphorin, fluorophenyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the oxazaphosphorin ring: This can be achieved by reacting a suitable amine with a phosphoramide precursor under controlled conditions.
Introduction of the chloroethyl groups: This step involves the reaction of the intermediate with chloroethylating agents, such as 2-chloroethylamine hydrochloride.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl halide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the chloroethyl groups, converting them into ethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl and fluorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can lead to a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their anticancer, antimicrobial, and antiviral properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, compounds with similar structures can interact with cellular targets such as enzymes, receptors, and DNA. The chloroethyl groups may facilitate alkylation reactions, leading to the modification of biomolecules. The oxazaphosphorin ring can interact with nucleophilic sites in proteins and nucleic acids, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: A nitrogen mustard alkylating agent used in cancer treatment.
Uniqueness
The uniqueness of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(4-fluorophenyl)-N-hydroxy-, P-oxide lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
CAS No. |
97139-32-7 |
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Molecular Formula |
C14H20Cl2FN4O4P |
Molecular Weight |
429.2 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(4-fluorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C14H20Cl2FN4O4P/c15-6-8-20(9-7-16)26(24)19-13(5-10-25-26)21(23)14(22)18-12-3-1-11(17)2-4-12/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24) |
InChI Key |
FYVFHXVSKZRSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC=C(C=C2)F)O)N(CCCl)CCCl |
Origin of Product |
United States |
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